molecular formula C6H6F3N3O2 B10906679 4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B10906679
M. Wt: 209.13 g/mol
InChI Key: ISQYAAMEDUWHSP-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group, a nitro group, and a trifluoroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and palladium on carbon.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 4-methyl-3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its unique functional groups.

    Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoroethyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The trifluoroethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

4-methyl-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C6H6F3N3O2/c1-4-2-11(3-6(7,8)9)10-5(4)12(13)14/h2H,3H2,1H3

InChI Key

ISQYAAMEDUWHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CC(F)(F)F

Origin of Product

United States

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